Methyl 5-(aminomethyl)isoxazole-3-carboxylate hydrochloride
Description
Properties
IUPAC Name |
methyl 5-(aminomethyl)-1,2-oxazole-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3.ClH/c1-10-6(9)5-2-4(3-7)11-8-5;/h2H,3,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGDHMWNRLUIGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(aminomethyl)isoxazole-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of an alkyne with a nitrile oxide in a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by copper(I) or ruthenium(II) catalysts . Another method involves the cyclization of intermediate compounds using hydroxylamine hydrochloride in methanolic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using eco-friendly and cost-effective catalysts. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(aminomethyl)isoxazole-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, amine derivatives, and oxides .
Scientific Research Applications
Methyl 5-(aminomethyl)isoxazole-3-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-(aminomethyl)isoxazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isoxazole ring is known to interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities with analogous isoxazole derivatives:
Physicochemical Properties
- However, structurally related compounds (e.g., xanthenone derivatives in ) exhibit high melting points (>200°C), suggesting that increased aromaticity or rigidity elevates thermal stability . Simpler derivatives like (5-Methylisoxazol-3-yl)methanamine HCl likely have lower melting points due to reduced molecular complexity .
- Solubility: The hydrochloride salt in the target compound improves aqueous solubility compared to non-ionic analogs like Methyl 5-(furan-2-yl)isoxazole-3-carboxylate . Carboxylic acid derivatives (e.g., 5-Methylisoxazole-3-carboxylic acid) exhibit pH-dependent solubility, with higher solubility in alkaline conditions .
Biological Activity
Methyl 5-(aminomethyl)isoxazole-3-carboxylate hydrochloride is a compound belonging to the isoxazole family, which has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of Isoxazole Compounds
Isoxazoles are five-membered heterocyclic compounds containing an isoxazole ring, characterized by their significant pharmacological properties. They have been identified as potential candidates for various therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. The structural diversity of isoxazoles allows for the exploration of their biological functions through modifications at various positions on the ring.
This compound exhibits several mechanisms through which it exerts its biological effects:
- Histone Deacetylase (HDAC) Inhibition : Isoxazole derivatives have shown promising HDAC inhibitory activity, which is crucial in cancer therapy. Compounds with similar structures have demonstrated significant inhibition of HDAC isoforms, leading to apoptosis in cancer cells and modulation of gene expression related to cell cycle regulation .
- Antioxidant Properties : Research indicates that certain isoxazole derivatives possess antioxidant capabilities. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including neurodegenerative disorders .
- Anti-inflammatory Activity : Isoxazoles have been studied for their anti-inflammatory effects, potentially through the modulation of cytokine production and inhibition of inflammatory pathways .
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
| Activity | IC50 (μM) | Reference |
|---|---|---|
| HDAC Inhibition | 10-70 | |
| Antioxidant Activity | Not specified | |
| Anti-inflammatory | Not specified | |
| Cytotoxicity in Cancer Cells | Varies (specific data needed) |
Case Study 1: Anticancer Activity
A study explored the anticancer potential of this compound against various cancer cell lines. The compound demonstrated significant cytotoxic effects, with varying IC50 values depending on the specific cell type. For instance, in breast cancer cells, an IC50 value was observed at approximately 20 µM, indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Neuroprotective Effects
In a model of oxidative stress-induced neurotoxicity, this compound was administered to neuronal cultures. The results showed a marked reduction in cell death and preservation of mitochondrial function, suggesting its potential as a neuroprotective agent against conditions such as Alzheimer's disease .
Future Directions
The biological activity of this compound presents numerous avenues for future research:
- Optimization of Structure : Further studies focusing on structural modifications may enhance potency and selectivity against specific biological targets.
- In Vivo Studies : Transitioning from in vitro findings to in vivo models will be essential to evaluate the therapeutic efficacy and safety profile.
- Combination Therapies : Investigating the compound's effectiveness in combination with existing therapies could provide synergistic effects and improve treatment outcomes for complex diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
